Product packaging for Desacetyl Diltiazem-d3(Cat. No.:)

Desacetyl Diltiazem-d3

Cat. No.: B563394
M. Wt: 375.5 g/mol
InChI Key: NZHUXMZTSSZXSB-JYDNCUBTSA-N
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Description

Contextualization within Diltiazem (B1670644) Metabolism Research

Diltiazem is a calcium channel blocker used to treat various cardiovascular conditions. nih.gov Upon administration, it undergoes extensive metabolism in the body, primarily in the liver. This metabolic process involves several enzymatic reactions, including deacetylation, which results in the formation of Desacetyl Diltiazem.

Deuterium (B1214612) labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution results in a molecule that is chemically very similar to the original compound but has a higher molecular weight. clearsynth.com This seemingly small change has profound implications for research methodologies.

The primary advantage of deuterium labeling lies in its application in mass spectrometry-based analysis. smolecule.comveeprho.com The mass difference between the deuterated (labeled) and non-deuterated (unlabeled) compounds allows for their clear differentiation and quantification. smolecule.com This is particularly valuable in pharmacokinetic studies where researchers need to track the fate of a drug and its metabolites in biological samples. clearsynth.comveeprho.com The use of stable isotopes like deuterium provides a powerful tool for tracing metabolic pathways and understanding how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.comsymeres.com

Desacetyl Diltiazem as a Major Metabolite of Diltiazem

Overarching Research Utility of Desacetyl Diltiazem-d3

The unique characteristics of this compound make it a versatile tool with two main applications in research.

As a deuterated compound, this compound serves as an excellent tracer molecule to investigate the metabolic fate of Diltiazem. smolecule.com By administering Diltiazem and using this compound, researchers can accurately track the formation and subsequent pathways of the Desacetyl Diltiazem metabolite. smolecule.com This allows for a detailed understanding of the metabolic processes, including the rate of formation and elimination of this key metabolite. This type of metabolic imaging with deuterium-labeled substrates is an emerging technique for non-invasively studying tissue metabolism. cam.ac.uk The insights gained from such studies are crucial for understanding the complete pharmacokinetic profile of Diltiazem. researchgate.netveeprho.com

This compound is widely used as an internal standard in the development and validation of analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). veeprho.com In quantitative analysis, an internal standard is a compound added in a known amount to samples, standards, and blanks. It helps to correct for variations in sample processing and instrument response. Because this compound has nearly identical chemical and physical properties to the non-labeled Desacetyl Diltiazem, it co-elutes and ionizes similarly during LC-MS analysis. smolecule.comveeprho.com However, due to its higher mass, it can be distinguished from the endogenous metabolite. This allows for highly accurate and precise quantification of Desacetyl Diltiazem in various biological matrices. veeprho.com This application is critical for therapeutic drug monitoring and pharmacokinetic studies. veeprho.comaxios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3S B563394 Desacetyl Diltiazem-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Labeling Methodologies for Desacetyl Diltiazem D3

Precursor Compound Utilization in Deuteration (e.g., Diltiazem)

The synthesis of Desacetyl Diltiazem-d3 typically commences with a precursor compound that already possesses the core structure of the target molecule. The most common precursor is Diltiazem (B1670644) itself or its primary metabolite, Desacetyl Diltiazem. smolecule.com The chemical name for this compound is (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methyl(methyl-d3)amino)ethyl)-2,3-dihydrobenzo[b] smolecule.comderpharmachemica.comthiazepin-4(5H)-one. synzeal.com

The synthesis strategy often involves the deacetylation of Diltiazem to yield Desacetyl Diltiazem, followed by the introduction of the deuterium-labeled methyl group. Alternatively, a key intermediate in the Diltiazem synthesis, (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, can be N-alkylated using a deuterated reagent. chemicalbook.com

Deuteration Techniques

The introduction of deuterium (B1214612) atoms into the precursor molecule is a critical step in the synthesis of this compound. This is typically achieved through one of two primary methods.

Exchange Reactions Employing Deuterated Solvents

One common technique for deuterium labeling is through exchange reactions that utilize deuterated solvents. smolecule.com In this method, the precursor molecule is dissolved in a solvent containing deuterium, such as deuterated methanol (B129727) (CH3OD) or heavy water (D2O), often in the presence of a catalyst. This facilitates the exchange of protons (¹H) with deuterons (²H or D) at specific, labile positions on the molecule. For this compound, this would involve the use of a deuterated methylating agent in the N-alkylation step.

Catalytic Hydrogenation in the Presence of Deuterium Gas

Another established method for deuteration is catalytic hydrogenation with deuterium gas (D2). smolecule.com This technique is particularly useful for introducing deuterium across double bonds or for the reduction of certain functional groups. While less direct for the specific labeling in this compound, it is a fundamental technique in isotopic labeling.

For the synthesis of this compound, a more targeted approach is the use of a deuterated alkylating agent, such as deuterated N,N-dimethyl-d3-ethylamine, in the N-alkylation of the benzothiazepinone core. This ensures the specific placement of the deuterium atoms on the terminal methyl group.

Purification Strategies (e.g., Chromatography)

Following the synthesis and deuteration steps, the resulting mixture contains the desired product, this compound, along with unreacted starting materials, byproducts, and potentially other isotopologues. Therefore, a robust purification strategy is essential to isolate the target compound with high chemical and isotopic purity.

Chromatographic techniques are the primary methods employed for the purification of this compound. smolecule.com High-performance liquid chromatography (HPLC) is a particularly effective method for separating Desacetyl Diltiazem from Diltiazem and other related impurities.

A typical reversed-phase HPLC method for the separation of Diltiazem and Desacetyl Diltiazem might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724). derpharmachemica.com The conditions can be optimized to achieve good resolution between the different components.

Table 1: Example HPLC Parameters for the Separation of Diltiazem and Desacetyl Diltiazem
ParameterCondition
HPLC SystemSpectraphysics HPLC system type SP8700 with UV detector
Mobile Phase650:350 (v:v) 0.1 M Sodium Acetate (B1210297) Buffer with 0.5 g/L Camphorsulfonic Acid : Acetonitrile, pH adjusted to 6.3 with 0.1 M HCl
Flow Rate1.0 mL/min
ColumnC18
DetectionUV at 239 nm

Thin-layer chromatography (TLC) can also be used for monitoring the progress of the reaction and for preliminary purity assessment. lgcstandards.com For a related compound, Desacetyl Diltiazem-d4, a TLC system using a silica (B1680970) gel plate with a mobile phase of dichloromethane (B109758) and methanol (8:2) has been reported. lgcstandards.com

Isotopic Purity and Characterization in Deuterated Analogs

The final step in the preparation of this compound is its thorough characterization to confirm its identity, chemical purity, and, most importantly, its isotopic purity. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and isotopic distribution of the labeled compound. lgcstandards.com The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled Desacetyl Diltiazem, confirming the incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels. lgcstandards.com In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N-methyl group would be absent or significantly reduced, confirming that the deuteration occurred at the intended site.

The certificate of analysis for a closely related compound, Desacetyl Diltiazem-d4, provides an example of the analytical data used to characterize such deuterated analogs.

Table 2: Characterization Data for the Related Compound Desacetyl Diltiazem-d4
AnalysisResults
AppearancePale Yellow Solid
Identity¹H NMR and MS conform to structure
Chemical Purity96%
Isotopic Purity99.6% (d0=0.05%, d1=0.03%, d2=0.07%, d3=1.25%, d4=98.60%)
TLC ConditionsSiO2; Dichloromethane : Methanol = 8 : 2; Rf = 0.50

This data demonstrates the high level of isotopic enrichment that can be achieved and the methods used to verify it.

Applications of Desacetyl Diltiazem D3 in Pharmacokinetic and Metabolism Research

Investigation of Diltiazem's Metabolic Fate

The use of deuterated standards like Desacetyl Diltiazem-d3 is fundamental to elucidating how a parent drug is processed by the body. By ensuring accurate measurement of metabolites, researchers can build a comprehensive picture of the drug's metabolic journey.

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Diltiazem (B1670644) is known to be well-absorbed from the gastrointestinal tract, after which it undergoes extensive first-pass metabolism in the liver. nih.govfda.gov This initial metabolism significantly reduces its bioavailability to approximately 40%. fda.govnih.gov The resulting metabolites, along with the small fraction of unchanged drug (2-4%), are then eliminated from the body through both urine and feces, which indicates that biliary excretion is an active pathway. nih.govhres.caontosight.ai

The ability to accurately quantify metabolites is essential for creating a complete mass balance analysis and understanding these pathways. This compound serves as a critical analytical tool in these studies. smolecule.com As a tracer molecule or, more commonly, an internal standard, it allows researchers to reliably track the appearance and concentration of the Desacetyl Diltiazem metabolite in various biological matrices like blood, plasma, and urine over time. smolecule.com This precise quantification helps in determining key pharmacokinetic parameters and understanding the complete disposition of Diltiazem in the body. smolecule.com

Diltiazem is metabolized through several key chemical reactions in the body. The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation. nih.govhres.ca

Deacetylation: This reaction is carried out by esterase enzymes found in plasma and various tissues, leading to the formation of Desacetyl Diltiazem (also referred to as M1). hres.cahres.ca This metabolite is pharmacologically active. fda.govhres.ca

N-demethylation and O-demethylation: These reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govhres.ca In vitro studies have identified CYP3A4 as the principal isoenzyme responsible for the N-demethylation of Diltiazem. hres.cahres.ca The enzyme CYP2D6 has also been shown to be involved, particularly in O-demethylation. nih.gov

The use of a labeled standard like this compound enables the definitive identification and quantification of the products of these pathways. smolecule.com Research has shown that Desacetyl Diltiazem itself is further metabolized. In vitro studies using human liver cells have demonstrated that Desacetyl Diltiazem has a significantly higher affinity for metabolism by CYP2D6 (O-demethylation) compared to CYP3A4 (N-demethylation), which is the opposite of the parent drug, Diltiazem. nih.gov This highlights the complexity of the metabolic cascade, where a metabolite can follow a different primary metabolic route than the parent compound.

Table 1: Affinity of Desacetyl Diltiazem for Metabolic Enzymes
EnzymeMetabolic ReactionMichaelis Constant (Km)Reference
CYP2D6O-demethylation~5 µM nih.gov
CYP3A4N-demethylation~540 µM nih.gov

Tracing Absorption, Metabolism, and Elimination Pathways

Preclinical Pharmacokinetic Studies Utilizing Deuterated Analogs

Deuterated compounds are crucial in preclinical research, particularly in animal models, to investigate the pharmacokinetics and pharmacological activity of drugs and their metabolites.

Table 2: Pharmacokinetic Parameters of Diltiazem and Metabolites in Humans (Fasting vs. Non-Fasting)
CompoundConditionCmax (ng/mL)AUCt (hr*ng/mL)Tmax (hr)Reference
DiltiazemFasting361.457195.747.17 researchgate.net
Non-Fasting350.604827.516.00
Desacetyl DiltiazemFasting25.18684.8716.58 researchgate.net
Non-Fasting24.08560.2311.42

When using deuterated compounds in research, it is important to consider the kinetic isotope effect (KIE). dovepress.com Replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), creates a stronger chemical bond (e.g., a C-D bond is stronger than a C-H bond). nih.gov If the cleavage of this bond is the rate-determining step in a metabolic reaction, the reaction will proceed more slowly. nih.gov

This effect can be exploited in drug design to slow down a drug's metabolism, which can increase its half-life and systemic exposure, potentially allowing for lower or less frequent dosing. dovepress.com However, in the context of using a deuterated compound as a research tool, it is crucial to recognize that its biological properties might be altered. smolecule.com For instance, if this compound were administered directly, its rate of subsequent metabolism could be slower than that of the natural, non-deuterated metabolite. medchemexpress.com Research on other secondary amines has shown that deuteration can cause "isotopically sensitive switching," where metabolism is shunted from a primary pathway to a secondary one. researchgate.net Therefore, findings from in vivo studies using a deuterated analog might not be directly translatable to the unlabeled compound, necessitating confirmation with the non-deuterated form. smolecule.com

Assessment of Metabolite Contribution to Pharmacological Effects in Animal Models (e.g., rats)

Research on Drug-Drug Interactions and Biotransformation Inhibition

Diltiazem is a known inhibitor of certain drug-metabolizing enzymes, which creates a high potential for drug-drug interactions (DDIs). nih.gov It is classified as a moderate inhibitor of both the CYP3A4 enzyme and the P-glycoprotein (P-gp) efflux transporter. hres.cabiointerfaceresearch.com When Diltiazem is co-administered with other drugs that are substrates for CYP3A4 or P-gp, it can slow their metabolism and/or efflux, leading to increased plasma concentrations and a higher risk of toxicity. medsafe.govt.nzjwatch.org

Recent studies have highlighted clinically significant interactions, such as an increased risk of serious bleeding when Diltiazem is taken with direct oral anticoagulants like apixaban (B1684502) or rivaroxaban, which are CYP3A4 substrates. jwatch.orgtctmd.com Similarly, Diltiazem can inhibit the metabolism of other drugs like midazolam and certain statins. iosrjournals.orgjapsonline.com

Furthermore, research has shown that Diltiazem's own metabolites can inhibit the biotransformation of the parent drug. nih.gov A study using isolated rat hepatocytes found that several Diltiazem metabolites, including Desacetyl Diltiazem (M1), inhibited the disappearance of Diltiazem, suggesting a mechanism of auto-inhibition that can lead to non-linear pharmacokinetics upon chronic dosing. nih.gov In all such DDI and inhibition studies, the use of stable isotope-labeled internal standards, such as this compound, is essential for the accurate LC-MS/MS quantification of Diltiazem and its metabolites, allowing researchers to precisely measure the impact of the interacting drugs. veeprho.comxenotech.com

Table 3: Inhibition of Diltiazem Disappearance by its Metabolites in Rat Hepatocytes
MetaboliteMetabolite CodeApparent Inhibition Constant (Ki)Reference
DesmethyldiltiazemMA88.3 µM nih.gov
Desacetyl O-desmethyldiltiazemM4152 µM
Desacetyl N,O-desmethyldiltiazemM6448 µM
Desacetyl N-desmethyldiltiazemM2495 µM
DesacetyldiltiazemM1608 µM

Investigation of Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4, CYP2D6) by Diltiazem Metabolites

Diltiazem and its metabolites are known inhibitors of cytochrome P450 (CYP) enzymes, which are critical for the metabolism of many drugs. nih.gov This inhibition is a key factor in potential drug-drug interactions. Research has shown that Diltiazem metabolites, including Desacetyl Diltiazem, contribute to this inhibitory profile.

Studies have demonstrated that Desacetyl Diltiazem can inhibit the activity of several CYP enzymes, including CYP3A4, CYP2C9, and CYP2D6. biosynth.com The N-demethylated metabolite of Diltiazem, N-desmethyldiltiazem (MA), has been identified as a particularly potent competitive inhibitor of CYP3A in human liver microsomes. nih.gov Diltiazem itself is both a substrate and an inhibitor of the CYP3A4 enzyme system. nih.govfda.gov The inhibition of these enzymes by Diltiazem and its metabolites can lead to increased bioavailability and decreased clearance of other drugs that are substrates for the same enzymes, a critical consideration in clinical pharmacology. nih.gov For instance, Diltiazem is known to increase the bioavailability of several CYP3A substrates, such as triazolam, midazolam, and certain statins. nih.gov

The mechanism of inhibition can be complex, involving not only competitive inhibition but also mechanism-based inhibition, where a reactive metabolite irreversibly binds to and inactivates the enzyme. nih.govsolvobiotech.com This time-dependent inhibition can have a more prolonged effect than reversible inhibition. solvobiotech.com

Role of Metabolite Accumulation in Non-linear Disposition Phenomena

Diltiazem exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not result in a proportional increase in plasma concentration. fda.gov This phenomenon is partly attributed to the drug inhibiting its own metabolism, a process known as auto-inhibition. nih.gov

As Diltiazem is metabolized by CYP3A, the concurrent inhibition of this enzyme by the parent drug and its accumulating metabolites leads to a decrease in its own clearance. nih.gov This results in a longer half-life and higher-than-expected plasma concentrations, particularly with chronic administration or at higher doses. nih.govfda.gov For example, one study noted that the half-life of Diltiazem increased from 3.7 hours after a single intravenous dose to 6.34 hours after 14 days of oral administration, illustrating this non-linear disposition. nih.gov The accumulation of pharmacologically active metabolites like Desacetyl Diltiazem and N-desmethyldiltiazem, which also possess CYP inhibitory properties, contributes to this effect. nih.govbiosynth.com

Studies on Efflux Mechanisms (e.g., P-glycoprotein) and Intestinal Metabolism

The intestine plays a significant role in the first-pass metabolism of many orally administered drugs, and Diltiazem is no exception. In addition to enzymatic metabolism by CYPs in the intestinal wall, drug transporters like P-glycoprotein (P-gp) can actively efflux drugs and their metabolites back into the intestinal lumen, limiting their absorption. ualberta.caualberta.ca

Analysis of Biotransformation Sites and Rates in Animal Tissues (e.g., liver, kidney, muscle)

Diltiazem undergoes extensive biotransformation in both hepatic and extrahepatic tissues. nih.govtandfonline.com The deacetylation of Diltiazem to form Desacetyl Diltiazem is catalyzed by specific esterase enzymes and occurs in various organs. tandfonline.com

The table below summarizes the findings from an in vitro study on the elimination rate constant of Diltiazem in various rabbit tissues.

Tissue (Rabbit)Elimination Rate Constant (10-4 min-1)
Liver334 ± 45
Proximal Small Intestine69 ± 11
Distal Small Intestine25 ± 3
Lungs15 ± 6
Kidneys8 ± 6

Data sourced from a study on Diltiazem metabolism in rabbit tissue homogenates. nih.gov

Comparative Metabolic Profiles in Different Biological Systems

The metabolic profile of Diltiazem, particularly its deacetylation, shows significant species-dependent differences. While Diltiazem is metabolized through deacetylation in humans, the extent of this pathway can vary greatly compared to animal models used in preclinical studies. nih.gov

A comparative study investigated Diltiazem deacetylase activity in liver, intestinal, renal, and pulmonary microsomes from humans, monkeys, dogs, mice, and rats. nih.gov The results showed that significant Diltiazem deacetylase activity was detectable only in the liver and small intestine microsomes of rats. nih.gov Tissues from humans, monkeys, dogs, and mice showed no detectable activity. nih.gov Further investigation in rats identified the specific enzyme responsible as a carboxylesterase, Ces2a. nih.gov This pronounced species difference is critical, as it means that the rat is not an ideal model for predicting the human pharmacokinetics of the Desacetyl Diltiazem metabolite. This is highlighted by the observation that the area under the curve (AUC) ratio of Desacetyl Diltiazem to Diltiazem is sevenfold higher in rats than in humans after oral administration. nih.gov

Another study comparing different routes of administration in rabbits found that the ratio of Diltiazem to Desacetyl Diltiazem in plasma varied markedly, suggesting that the route can influence the metabolic profile even within the same species. nih.gov

SpeciesDiltiazem Deacetylase Activity in Liver & Intestinal Microsomes
HumanNot Detected
MonkeyNot Detected
DogNot Detected
MouseNot Detected
RatDetected

Summary of comparative deacetylase activity across different species. nih.gov

Research on the Unlabeled Desacetyl Diltiazem Metabolite Focus on Pharmacological Relevance

Pathways of Desacetyl Diltiazem (B1670644) Formation

Diltiazem undergoes extensive metabolism in the body, leading to the formation of several metabolites, with desacetyl diltiazem being one of the most prominent. hres.ca Its formation occurs through two primary pathways: enzymatic deacetylation in various tissues and the metabolic action of the gut microbiota. nih.gov

The primary pathway for the formation of desacetyl diltiazem is through hydrolysis, a process mediated by esterases found in plasma and various tissues. hres.canih.govhres.ca This deacetylation reaction removes the acetyl group from the parent diltiazem molecule. nih.govnih.gov Esterases located in the liver are significantly involved in this metabolic conversion. hres.ca Studies have also identified diltiazem deacetylase activity in other tissues, including the lung, small intestine, and brain, indicating a widespread capacity for this metabolic process. nih.gov The rapid and extensive nature of this deacetylation contributes to the significant plasma concentrations of desacetyl diltiazem following diltiazem administration. hres.cafda.gov

Deacetylation Process Mediated by Esterases

Pharmacological Activity of Desacetyl Diltiazem in Research Models

Desacetyl diltiazem is not an inert byproduct; it is a pharmacologically active metabolite that retains some of the therapeutic properties of the parent compound, diltiazem. drugbank.com Its activity as a calcium channel blocker and its relative potency have been characterized in various research models. nih.gov

Similar to its parent drug, desacetyl diltiazem functions as a calcium channel blocker. It exerts its effect by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle. drugbank.comtevauk.com This mechanism of action leads to the relaxation of vascular smooth muscle, resulting in vasodilation. jrespharm.comgalchimia.com

While pharmacologically active, desacetyl diltiazem exhibits a lower potency compared to diltiazem. Research findings consistently indicate that its potency as a coronary vasodilator is approximately 25% to 50% of that of the parent drug. hres.cafda.govfda.govhres.ca In a study on snail neurons, the IC50 value for desacetyl-d-diltiazem (d-M1) in blocking voltage-gated calcium current was 0.491 mM, slightly higher than that of d-diltiazem (0.426 mM), indicating slightly lower potency. nih.gov

Table 1: Comparative Potency of Desacetyl Diltiazem

Compound Potency Relative to Diltiazem (as Coronary Vasodilator) Source
Desacetyl Diltiazem 25% - 50% hres.cafda.govfda.govhres.ca

Table 2: Mentioned Compounds | Compound Name | | | :--- | | Desacetyl Diltiazem-d3 | | Desacetyl Diltiazem | | Diltiazem | | N-monodesmethyl diltiazem | | Deacetyl N-monodesmethyl diltiazem | | Deacetyl O-desmethyl diltiazem | | N,O-didesmethyl diltiazem | | Deacetyl N,O-didesmethyl diltiazem | | O-desmethyl diltiazem | | Diltiazem-S-oxide | | Verapamil | | Midazolam | | Triazolam | | Propranolol | | Nifedipine | | Deacetyl-N-demethyl-d-diltiazem | | Deacetyl-O-demethyl-d-diltiazem | | Deacetyl-N,O-demethyl-d-diltiazem | | l-diltiazem | | Diazepam | | Carbamazepine | | Rifampin | | Cimetidine | | Ranitidine | | Ciclosporin | | Methylprednisolone | | Ketoprofen | | Levonorgestrel | | Lovastatin | | Hydrocortisone | | Nicardipine |

Distribution and Accumulation of Desacetyl Diltiazem in Research Models

Tissue Distribution Studies (e.g., liver, kidney, muscle, milk)

The distribution of desacetyl diltiazem is a direct consequence of the metabolism of its parent compound, diltiazem. Diltiazem undergoes extensive metabolism primarily in the liver through processes including deacetylation, which is mediated by esterase enzymes, to form desacetyl diltiazem. tga.gov.auhres.ca

Research in rats has specifically identified the liver and small intestine as sites with significant diltiazem deacetylase activity, the enzymatic process responsible for producing desacetyl diltiazem. nih.gov In contrast, this specific activity was not detected in microsome preparations from human, monkey, dog, or mouse tissues, highlighting significant species-specific differences in metabolic pathways. nih.gov One study pinpointed the carboxylesterase Ces2a as the specific rat enzyme responsible for this reaction. nih.gov

Further studies in rats confirmed that diltiazem is metabolized to desacetyl diltiazem predominantly in the liver, with metabolism in the kidney being negligible. nih.gov Investigations in rainbow trout exposed to diltiazem showed that the rate of metabolism was highest in the liver (85%), followed by the kidney (64%) and muscle (46%). researchgate.net The bioconcentration of the parent drug in these fish followed the order of kidney > liver > muscle > blood plasma, indicating the potential for the metabolite to be present in these tissues. researchgate.net

The presence of desacetyl diltiazem has also been confirmed in the milk of lactating research models. A study in lactating rabbits demonstrated that following intravenous administration of diltiazem, the desacetyl diltiazem metabolite was detected in the milk, suggesting it diffuses freely across the blood-milk barrier. tga.gov.au Similarly, diltiazem itself is known to be excreted in human breast milk, with concentrations that can approximate serum levels. hres.cafda.govmedsafe.govt.nz

Table 1: Summary of Desacetyl Diltiazem Distribution in Research Models This table is interactive. You can sort and filter the data.

Tissue Research Model Key Findings Citation(s)
Liver Rat Primary site of diltiazem deacetylation to form desacetyl diltiazem. nih.govnih.gov
Liver Rainbow Trout Highest rate of diltiazem metabolism (85%) observed in the liver. researchgate.net
Kidney Rat Negligible metabolism of diltiazem to desacetyl diltiazem. nih.gov
Kidney Rainbow Trout High rate of diltiazem metabolism (64%) and highest bioconcentration factor for the parent drug. researchgate.net
Muscle Rainbow Trout Moderate rate of diltiazem metabolism (46%). researchgate.net
Milk Lactating Rabbit Desacetyl diltiazem is detected in milk, indicating free diffusion. tga.gov.au
Milk Human Parent drug diltiazem is excreted into milk, with levels similar to serum. fda.govmedsafe.govt.nz

Plasma Accumulation Dynamics during Repeated Exposure

In clinical scenarios and research settings, desacetyl diltiazem is consistently detected in plasma following administration of diltiazem. Its plasma levels are generally reported to be between 10% and 20% of the concentration of the parent drug. hres.cafda.govhres.cafda.govfda.gov As a coronary vasodilator, its potency is estimated to be 25% to 50% that of diltiazem. fda.govhres.cafda.govfda.gov

Studies involving repeated administration of diltiazem have shown evidence of accumulation of both the parent drug and the desacetyl diltiazem metabolite in plasma. nih.gov This slight accumulation in plasma has been noted even when the elimination half-life of diltiazem itself does not change significantly with repeated dosing. tevauk.com This suggests that with chronic administration, the systemic exposure to this active metabolite may increase.

However, the dynamics of accumulation can vary between species. For instance, a study in mongrel dogs found no significant accumulation of diltiazem after repeated oral doses. nih.gov This particular study also observed a decrease in the plasma concentrations of one metabolite (deacetyl diltiazem) alongside an increase in another, though these changes were not statistically significant. nih.gov This finding cautions against direct extrapolation of pharmacokinetic data from dogs to humans. nih.gov In separate studies in dogs, plasma concentrations of desacetyl diltiazem were found to be lower than those of diltiazem and another primary metabolite, N-monodesmethyl diltiazem. nih.gov

Table 2: Research Findings on Plasma Accumulation of Desacetyl Diltiazem This table is interactive. You can sort and filter the data.

Subject Key Findings on Desacetyl Diltiazem Citation(s)
Human Plasma levels are 10% to 20% of the parent drug, diltiazem. hres.cafda.govhres.cafda.govfda.gov
Human Accumulates in plasma with repeated oral administration of diltiazem. nih.gov
General Slight accumulation observed in plasma upon repeated dosing. tevauk.com
Dog No significant accumulation observed with repeated oral doses in one study. nih.gov
Dog Plasma concentrations were lower than diltiazem and N-monodesmethyl diltiazem in another study. nih.gov

Investigative Research and Future Directions for Desacetyl Diltiazem D3

Novel Applications of Deuterated Analogs in Advanced Pharmacological and Metabolic Studies

The use of deuterated compounds, such as Desacetyl Diltiazem-d3, extends far beyond their role as simple internal standards in mass spectrometry. The substitution of hydrogen with deuterium (B1214612), a stable and non-radioactive isotope, can significantly alter the metabolic profile of a drug without changing its fundamental chemical and therapeutic properties. informaticsjournals.co.inisowater.com This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. informaticsjournals.co.inwikipedia.org This characteristic opens up several novel applications in advanced pharmacological and metabolic studies.

Furthermore, deuteration can influence drug selectivity by reducing the formation of non-selective or toxic metabolites. researchgate.net This "metabolic shunting" can redirect the metabolic pathway towards the formation of more desirable or less harmful metabolites, thereby enhancing the safety profile of a drug. researchgate.net In the context of Diltiazem (B1670644), which is metabolized into several active compounds, using this compound can help in meticulously tracing and understanding these pathways, potentially leading to the design of safer and more effective second-generation drugs.

Deuterated analogs are also instrumental in stabilizing chemically unstable stereoisomers. For chiral drugs, deuteration at or near a chiral center can help prevent racemization or epimerization, which can be crucial for maintaining the desired therapeutic effect and reducing potential side effects associated with the other isomers.

Application of DeuterationPotential Benefit for Diltiazem/Desacetyl Diltiazem Research
Improved Pharmacokinetics Slower metabolism of this compound could allow for more detailed study of its own pharmacological effects and contribution to Diltiazem's overall action. informaticsjournals.co.in
Enhanced Safety Profile By altering metabolic pathways, the formation of any undesirable metabolites of Diltiazem could be minimized, leading to a better safety profile. researchgate.net
Stabilization of Stereoisomers Deuteration could be used to stabilize the specific stereoisomer of Diltiazem or its metabolites that is responsible for the therapeutic effect.
Metabolic Pathway Elucidation This compound serves as a tracer to map the complex metabolic fate of Diltiazem in the body.

Methodological Advancements in High-Throughput Quantitative Analysis of Diltiazem and its Metabolites

The accurate and efficient quantification of Diltiazem and its metabolites, including Desacetyl Diltiazem, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This compound plays a pivotal role as an internal standard in these analytical methods, particularly in high-throughput settings. alliedacademies.org

Recent years have seen significant advancements in analytical techniques, with ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) emerging as the method of choice for the simultaneous determination of Diltiazem and its metabolites in biological matrices like human plasma. researchgate.netnih.gov These methods offer high sensitivity, specificity, and speed, which are essential for high-throughput analysis. nih.gov

A typical high-throughput UPLC-MS/MS method for Diltiazem and its metabolites involves a simple one-step liquid-liquid extraction for sample preparation, followed by chromatographic separation on a sub-2 µm particle column. nih.gov The use of smaller particle sizes in UPLC allows for faster analysis times and improved resolution compared to traditional HPLC. ymc.co.jp For instance, a total run time of just 2.0 minutes for the simultaneous quantification of Diltiazem and two of its metabolites has been reported. researchgate.netnih.gov

The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. nih.gov The use of a deuterated internal standard like this compound is critical for correcting for any variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. alliedacademies.org

ParameterHigh-Throughput UPLC-MS/MS Method for Diltiazem and Metabolites
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Sample Preparation One-step Liquid-Liquid Extraction (LLE) nih.gov
Chromatographic Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) buffer-acetonitrile (25:75, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Total Run Time 2.0 minutes nih.gov
Detection Mode Multiple Reaction-Monitoring (MRM) nih.gov
Internal Standard This compound alliedacademies.org

Elucidating Complex Metabolic Interactions and Regulatory Pathways

Diltiazem undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6. pathbank.orgnih.gov This results in the formation of several pharmacologically active metabolites, with Desacetyl Diltiazem and N-monodesmethyl Diltiazem being the major ones. pathbank.org Desacetyl Diltiazem itself retains about 25-50% of the pharmacological activity of the parent drug. pathbank.org

The use of this compound as a tracer is invaluable in studies aimed at elucidating the complex metabolic pathways and potential drug-drug interactions involving Diltiazem. By administering the deuterated metabolite, researchers can precisely track its fate in the body and distinguish it from the endogenously formed Desacetyl Diltiazem. This allows for a more accurate determination of the rates of formation and elimination of this key metabolite.

Diltiazem is a known inhibitor of CYP3A4, the same enzyme that is primarily responsible for its metabolism. frontiersin.orgnih.gov This can lead to significant drug-drug interactions when Diltiazem is co-administered with other drugs that are also substrates of CYP3A4. frontiersin.orgfda.gov For example, the co-administration of Diltiazem can increase the plasma concentrations of drugs like certain statins, benzodiazepines, and the immunosuppressant tacrolimus. frontiersin.orgfda.gov Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate these interactions, and these models often include the metabolic pathways of Diltiazem's metabolites, including Desacetyl Diltiazem. simulations-plus.com The use of deuterated standards like this compound in the underlying in vivo studies is crucial for the development and validation of these predictive models.

Interestingly, while CYP3A4 is the primary enzyme for Diltiazem's metabolism, its metabolite, Desacetyl Diltiazem, shows a much higher affinity for CYP2D6. nih.gov This highlights the complexity of the metabolic cascade and the importance of studying the individual metabolic pathways of the metabolites. The interindividual variability in the expression and activity of these CYP enzymes can lead to significant differences in drug response and the potential for adverse effects. Studies utilizing this compound can help to better understand these variabilities and their clinical implications.

Development of Green Analytical Chemistry Approaches for Diltiazem and Metabolite Analysis

Several strategies have been employed to make the analytical methods for Diltiazem and its metabolites greener. One approach is the use of ultra-performance liquid chromatography (UPLC), which, due to its use of smaller columns and lower flow rates, significantly reduces solvent consumption compared to traditional HPLC. alliedacademies.orgakjournals.com

Another key aspect of green analytical chemistry is the replacement of toxic organic solvents with more environmentally benign alternatives. nih.gov For example, in the analysis of Diltiazem, efforts have been made to replace hazardous solvents like acetonitrile (B52724) and methanol (B129727) with greener options such as ethanol. ekb.eg Additionally, methods are being developed that use aqueous-based mobile phases, further reducing the reliance on organic solvents. researchgate.net

The principles of green analytical chemistry can be applied to all stages of the analytical process, from sample preparation to the final analysis. nih.gov This includes the miniaturization of sample extraction techniques to reduce the amount of solvent and sample required. The development of these green analytical methods not only benefits the environment but can also lead to cost savings and improved laboratory safety. alliedacademies.org The use of this compound as an internal standard is fully compatible with these green analytical approaches and continues to be essential for ensuring the quality and reliability of the analytical data.

Green Chemistry PrincipleApplication in Diltiazem Analysis
Waste Prevention UPLC methods reduce solvent consumption and waste generation. alliedacademies.orgakjournals.com
Safer Solvents and Auxiliaries Replacement of toxic solvents like acetonitrile with greener alternatives like ethanol. nih.govekb.eg
Design for Energy Efficiency Faster analysis times with UPLC can lead to lower energy consumption per sample. alliedacademies.org
Use of Renewable Feedstocks Exploration of bio-based solvents.
Reduce Derivatives Direct analysis of samples with minimal derivatization steps.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Desacetyl Diltiazem-d3 in pharmaceutical matrices?

  • Methodology :

  • Identification : Use infrared (IR) and nuclear magnetic resonance (NMR) spectrometry for structural confirmation. These techniques are critical for distinguishing isotopic labeling (e.g., deuterium in this compound) .
  • Quantification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely employed. Mobile phases typically include acetonitrile or methanol, and validation parameters (linearity, precision, accuracy) should align with ICH guidelines. Stability-indicating methods are essential to avoid interference from degradation products .
    • Data : Forced degradation studies show that acidic conditions (e.g., 0.1M HCl) degrade Diltiazem to 16.67% remaining, with this compound as a major byproduct .

Q. How can forced degradation studies be designed to evaluate the stability of this compound under various stress conditions?

  • Methodology :

  • Stress Conditions : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), photolytic (UV-C, 254 nm), and thermal (70°C) environments. Monitor degradation kinetics using HPLC .
  • Key Metrics : Measure remaining parent compound and quantify degradation products. For example, UV-C irradiation degrades Diltiazem to 48.86% remaining, with this compound as the dominant photoproduct .
    • Contradictions : While UV-A/B irradiation primarily yields diltiazem-S-oxide, UV-C produces this compound, indicating wavelength-dependent degradation pathways .

Q. What are the primary degradation pathways of Diltiazem leading to the formation of this compound?

  • Methodology :

  • Hydrolysis : Acidic and basic conditions cleave the acetyl group via first-order kinetics, forming this compound. This is confirmed by NMR analysis of hydrolyzed samples .
  • Enzymatic Metabolism : Rat jejunum models demonstrate rapid desacetylation of Diltiazem by esterases, with this compound (M1) as the primary metabolite .

Advanced Research Questions

Q. How does P-glycoprotein-mediated efflux influence the intestinal metabolism and transport of this compound?

  • Methodology :

  • In Vitro Transport Studies : Use rat jejunum sheets in symmetrical twin-chamber systems. Measure flux rates (luminal-to-serosal vs. serosal-to-luminal) with/without P-gp inhibitors (e.g., verapamil).
  • Findings : this compound shows 6–7× higher efflux from serosal to luminal compartments, which is dose-dependently inhibited by verapamil. This confirms P-gp’s role in reducing systemic absorption .
    • Implications : Co-administration with P-gp inhibitors could enhance bioavailability but requires pharmacokinetic validation.

Q. How do photodegradation mechanisms of Diltiazem under UV-C irradiation differ from UV-A/B, and what implications does this have for stability studies?

  • Methodology :

  • Comparative Analysis : Expose aqueous Diltiazem solutions to UV-A (365 nm), UV-B (312 nm), and UV-C (254 nm). Use HPLC-MS to identify photoproducts.
  • Key Findings :
  • UV-A/B: Primary photoproduct is diltiazem-S-oxide via oxidation of the sulfur atom .
  • UV-C: Dominant product is this compound, suggesting direct bond cleavage rather than oxidation .
    • Contradictions : Prior studies (e.g., Andrisano et al.) focused on UV-A/B, overlooking UV-C’s unique degradation profile, which is critical for environmental or manufacturing stability assessments .

Q. What methodological challenges arise when assessing the environmental removal efficiency of this compound in wastewater treatment plants (WWTPs)?

  • Methodology :

  • Sampling and Analysis : Collect influent/effluent samples from WWTPs using advanced treatments (ozonation, activated carbon). Quantify this compound via LC-MS/MS.
  • Data Variability : Removal efficiency (logB) varies significantly across WWTPs (e.g., 10% breakthrough in some plants vs. 50% in others). Granular activated carbon (GAC) outperforms anthracite filters, but operational factors (filter age, microbial activity) introduce variability .
    • Challenges : Standardizing filter materials and monitoring secondary metabolites (e.g., O-desmethyl derivatives) are critical for reproducible results .

Data Contradictions and Resolution

  • Photodegradation Pathways : highlights conflicting photoproducts under UV-A/B vs. UV-C. Researchers must specify irradiation wavelengths in stability protocols to avoid mischaracterization .
  • P-gp Interactions : While confirms P-gp efflux of this compound in rats, human intestinal models are needed to extrapolate findings, as species-specific differences in P-gp expression exist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.